molecular formula C7H12N2O B1317131 1-tert-Butyl-1H-pyrazol-4-ol CAS No. 78242-24-7

1-tert-Butyl-1H-pyrazol-4-ol

Cat. No. B1317131
CAS RN: 78242-24-7
M. Wt: 140.18 g/mol
InChI Key: QIOZBOIKXWYBTL-UHFFFAOYSA-N
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Description

“1-tert-Butyl-1H-pyrazol-4-ol” is a chemical compound with the molecular weight of 140.19 . It is a powder at room temperature . It has been used in the synthesis of various derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectivity in Synthesis : A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated various methods to achieve high regioselectivity, highlighting the chemical versatility of the compound (Martins et al., 2012).
  • Hydrogen-Bonded Structures : Research on the molecular structure of related pyrazole derivatives, like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, revealed their ability to form hydrogen-bonded chains and aggregates, indicating potential applications in material science (Abonía et al., 2007).

Material Science and Luminescence

  • Mechanoluminescence in OLEDs : A study involving a derivative of 1-tert-butyl-1H-pyrazol-4-ol showed its use in synthesizing complexes with mechanoluminescence properties, applicable in the fabrication of efficient organic light-emitting diodes (OLEDs) (Huang et al., 2013).

Environmental Applications

  • Carbon Dioxide Fixation : Research demonstrated the use of a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of carbon dioxide and other small molecules, suggesting its role in environmental applications (Theuergarten et al., 2012).

Photophysical Properties

  • Photophysics of Binuclear Platinum Complexes : A study on binuclear platinum complexes using pyrazolate ligands, including derivatives of 1-tert-butyl-1H-pyrazol-4-ol, explored their photophysical properties, indicating potential in optoelectronic applications (Ma et al., 2005).

Crystallography and Structural Analysis

  • Molecular Structure Analysis : Investigations into the molecular structure of 1-tert-butyl-1H-pyrazol-4-ol derivatives have been carried out, providing insights into their structural properties, which are crucial for various scientific applications (Wang et al., 2009).

properties

IUPAC Name

1-tert-butylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZBOIKXWYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517326
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-1H-pyrazol-4-ol

CAS RN

78242-24-7
Record name 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78242-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Saunders - Sulfur: Compounds with sulfur of oxidation …, 1977 - Springer-Verlag Chemie
Number of citations: 0

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